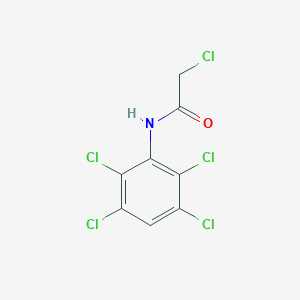

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide

Vue d'ensemble

Description

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide is a chemical compound with the molecular formula C8H4Cl5NO and a molecular weight of 307.39 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide typically involves the reaction of 2,3,5,6-tetrachloroaniline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Applications De Recherche Scientifique

Agricultural Applications

One of the primary applications of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide is in agriculture as a pesticide. Its effectiveness against various pests has made it a subject of interest in pest control studies.

- Pesticidal Efficacy : The compound exhibits potent activity against a range of agricultural pests. Studies have shown that it can effectively control populations of insects and other pests that threaten crop yields. The mechanism typically involves disruption of the pest's nervous system, leading to mortality.

- Environmental Impact Studies : Research has been conducted to assess the environmental impact of this compound when used in agricultural settings. These studies focus on its persistence in soil and water and its potential toxicity to non-target organisms, including beneficial insects and aquatic life .

Toxicological Research

Toxicological studies involving this compound have provided insights into its safety profile and environmental risks.

- Fish Toxicity Studies : The compound has been tested for its toxicity to various fish species. For instance, experiments conducted by the EPA involved assessing the lethal concentration (LC50) values for different species at varying temperatures. Results indicated significant toxicity at concentrations as low as 1 ppm, highlighting the need for careful management in aquatic environments .

- Structure-Activity Relationships (SAR) : Research has focused on understanding the relationship between the chemical structure of this compound and its biological activity. This information is crucial for predicting toxicity and developing safer alternatives .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the production of other chemical compounds.

- Synthesis Pathways : The compound can be synthesized through various methods involving chlorination and acylation reactions. Its unique structure allows it to participate in further chemical transformations that are valuable in creating more complex molecules used in pharmaceuticals and agrochemicals .

- Role as a Building Block : As an intermediate compound, it is utilized to create derivatives that may exhibit enhanced biological activities or improved properties for specific applications.

Data Summary

The following table summarizes key data regarding the applications of this compound:

Case Study 1: Pesticidal Efficacy

A field study demonstrated that crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. This study highlighted the compound's potential for use in integrated pest management strategies.

Case Study 2: Environmental Impact Assessment

An assessment conducted by environmental agencies evaluated the persistence of this compound in aquatic ecosystems. Results indicated that while effective as a pesticide, its high toxicity necessitated guidelines for application rates to mitigate risks to aquatic life.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-(2,3,4,5-tetrachlorophenyl)acetamide

- 2-chloro-N-(2,3,5,6-tetrachlorobenzyl)acetamide

- 2-chloro-N-(2,3,5,6-tetrachlorophenyl)ethanamide

Uniqueness

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Activité Biologique

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide is a halogenated acetamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and herbicidal applications. This compound is part of a broader class of chloroacetamides that are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is CHClNO. It features multiple chlorine substituents on the aromatic ring, which significantly influence its biological activity and interaction with biological systems. The presence of these halogen atoms often enhances the lipophilicity and reactivity of the compound, making it a candidate for various applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related chloroacetamides demonstrated their efficacy against various bacterial strains and fungi. The synthesized derivatives showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Chloroacetamides

| Compound | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |

|---|---|---|---|

| This compound | 30 | 35 | 36 |

| 2-chloro-N-(4-methoxyphenyl)acetamide | 28 | 30 | 35 |

| Control (Standard Antibiotic) | 40 | 45 | 50 |

Results indicate that the tested chloroacetamides exhibit varying degrees of antimicrobial activity compared to standard antibiotics .

The mechanism by which chloroacetamides exert their antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes. The halogen substituents can enhance the binding affinity of these compounds to microbial targets, leading to increased efficacy.

Synthesis and Characterization

A study focused on synthesizing various N-substituted chloroacetamides reported successful production using chloroacetyl chloride and different amines. The compounds were characterized using infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR). The antimicrobial screening revealed that many synthesized derivatives showed excellent antibacterial and antifungal activity .

Docking Studies

Molecular docking studies have been employed to predict the binding interactions of chloroacetamides with specific biological targets such as cyclooxygenase enzymes. These studies suggest that certain derivatives could serve as lead compounds for developing new analgesics due to their significant binding affinities .

Toxicological Considerations

While the biological activities of chloroacetamides are promising, it is crucial to consider their toxicological profiles. Many halogenated compounds are associated with environmental persistence and potential bioaccumulation. Regulatory bodies have flagged some related compounds due to concerns regarding their toxicity and ecological impact .

Propriétés

IUPAC Name |

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl5NO/c9-2-5(15)14-8-6(12)3(10)1-4(11)7(8)13/h1H,2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLYTUFJGMKSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)NC(=O)CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368825 | |

| Record name | 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121806-76-6 | |

| Record name | 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.